(二乙氧基甲氧基)苯

描述

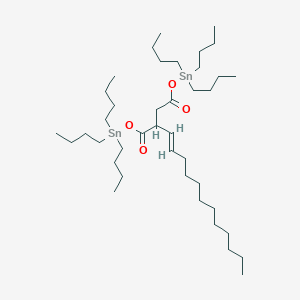

(Diethoxymethoxy)benzene is a compound involved in various chemical reactions and syntheses, offering insights into its molecular structure and properties. The synthesis of related compounds and their interactions provides a foundation for understanding (Diethoxymethoxy)benzene's characteristics and potential applications.

Synthesis Analysis

The synthesis of related compounds, such as those resulting from the addition of (benzotriazol-1-yl)diethoxymethane to enol ethers and enamides, has been explored. These syntheses lead to a variety of classes of compounds, previously difficult to access, demonstrating the versatility of reactions involving diethoxymethoxy groups (Katritzky et al., 1997).

Molecular Structure Analysis

Studies on the crystal structures of related compounds, such as 2,5-diethoxy-1,4-bis(3,4-ethylenedioxy-2-thienyl)benzene, reveal insights into the relative geometry of the benzene and thienyl rings. These analyses highlight the influence of substitution on the molecular structure and the distortion of the benzene rings compared to unsubstituted analogs (Abboud et al., 1998).

Chemical Reactions and Properties

The reactivity of compounds containing the diethoxymethoxy group can be influenced significantly by substitutions on the benzene rings, as demonstrated in studies involving brominated derivatives. These modifications can considerably affect the compound's properties, such as photochromic and photomagnetic behaviors (Chen et al., 2010).

Physical Properties Analysis

The physical properties, such as liquid crystalline behavior and fluorescence, of compounds containing diethoxymethoxy or related groups, have been explored. These properties are influenced by the molecular structure, demonstrating the potential for applications in materials science (Acierno et al., 2002).

Chemical Properties Analysis

Electrochemical systems have been used to synthesize methoxymethyl benzene, demonstrating the selectivity and efficiency of these methods. The influence of catalysts and reaction conditions on the selectivity towards methoxymethyl benzene highlights the chemical properties and potential synthetic applications of compounds related to (Diethoxymethoxy)benzene (Chen et al., 2008).

科学研究应用

共价有机骨架的合成

(二乙氧基甲氧基)苯通过其衍生物有助于合成新型共价有机骨架 (COF),这些骨架高度结晶,并显示出显着的化学和热稳定性。这些骨架,例如 COF-42 和 COF-43,是通过有机单元通过腙键连接而形成的,形成延展的二维多孔结构。这些 COF 的形成为多孔材料领域开辟了新途径,在储气、分离和催化中提供了潜在的应用 (Uribe-Romo 等人,2011 年).

相转移催化的反应

二乙氧基甲烷((二乙氧基甲氧基)苯的衍生物)作为在相转移条件下对各种酚进行 O-烷基化的溶剂的有效性已得到广泛研究。这项工作突出了二乙氧基甲烷作为替代溶剂的效用,有可能在这些类型的反应中取代二氯甲烷和甲苯,从而为相转移催化过程提供更环保的选择 (Coleman 和 LeBlanc,2010 年).

水中无催化剂的转化

该分子还参与独特的无催化剂转化,例如在水中将 2-乙氧基亚甲基丙二酸二乙酯转化为 1,3,5-苯三甲酸三乙酯。这一过程例证了 (二乙氧基甲氧基)苯及其衍生物在促进有机转化方面的潜力,这些转化是高效、实用且环保的,绕过了对传统催化剂和有机溶剂的需求 (Bazhin 等人,2012 年).

安全和危害

作用机制

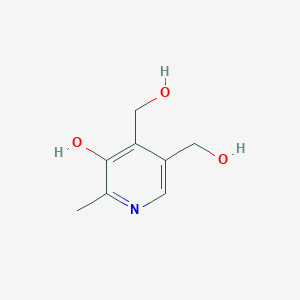

C11H16O3C_{11}H_{16}O_{3}C11H16O3

. This compound plays a significant role in various organic transformations . Here, we will discuss its mechanism of action, biochemical pathways, pharmacokinetics, and the result of its action.Target of Action

The primary targets of Diethyl phenyl orthoformate are organic compounds that undergo transformations. It acts as a valuable and efficient substrate in various classes of two-component and multi-component organic reactions .

Mode of Action

Diethyl phenyl orthoformate interacts with its targets through nucleophilic substitution reactions. It was first synthesized via the substitution reaction of chloroform with alkoxides by Williamson and Kay in 1854 .

Biochemical Pathways

The compound affects several biochemical pathways, leading to various organic transformations. For instance, it has been used in the diethoxymethylation of Grignard reagents . .

Pharmacokinetics

Its physical properties such as boiling point (103-104 °c/10 mmhg) and density (1014 g/mL at 25 °C) have been reported .

Result of Action

The result of Diethyl phenyl orthoformate’s action is the transformation of organic compounds. It enables various classes of two-component and multi-component organic reactions, leading to the synthesis of new compounds .

属性

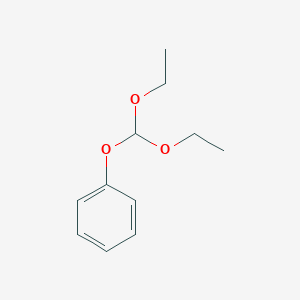

IUPAC Name |

diethoxymethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-3-12-11(13-4-2)14-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTURWMMVIIBRRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(OCC)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162709 | |

| Record name | (Diethoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Diethoxymethoxy)benzene | |

CAS RN |

14444-77-0 | |

| Record name | (Diethoxymethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14444-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Diethoxymethoxy)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014444770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Diethoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (diethoxymethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Diethoxymethoxy)benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WEU8V83SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the primary reaction Diethyl Phenyl Orthoformate undergoes with organometallic reagents?

A1: Diethyl Phenyl Orthoformate acts as a versatile reagent that readily undergoes monosubstitution reactions with Grignard reagents and other organometallic reagents. This reaction leads to the formation of diethyl acetals. [] You can find more details about these reactions in the paper "Diethyl Phenyl Orthoformate" published on Semantic Scholar: .

Q2: How does Diethyl Phenyl Orthoformate behave under acidic conditions in the presence of water?

A2: Diethyl Phenyl Orthoformate undergoes hydrolysis in the presence of water and an acid catalyst. Research has focused on the catalytic activity of 2-substituted imidazoles in this reaction. [] The study "General acid catalytic activity of 2-substituted imidazoles for hydrolysis of diethyl phenyl orthoformate" dives deeper into the kinetics and mechanisms involved: .

Q3: What is known about the mechanism of Diethyl Phenyl Orthoformate hydrolysis catalyzed by 2-substituted imidazoles?

A3: Studies indicate that the hydrolysis of Diethyl Phenyl Orthoformate catalyzed by 2-substituted imidazoles proceeds through a general acid catalysis mechanism, with no evidence supporting general base catalysis. [] This suggests the imidazole molecule acts as a proton donor during the reaction. Interestingly, research shows a significant D2O solvent isotope effect, indicating that water molecules play a crucial role in the transition state of this hydrolysis reaction. []

Q4: What spectroscopic data is available for characterizing Diethyl Phenyl Orthoformate?

A4: While specific spectroscopic data isn't detailed in the provided abstracts, ¹H NMR is a suitable technique for analyzing the purity of Diethyl Phenyl Orthoformate. [] This technique provides structural information and can verify the presence and ratio of expected hydrogen atoms in the molecule.

Q5: Are there any known stability concerns regarding Diethyl Phenyl Orthoformate?

A5: Yes, Diethyl Phenyl Orthoformate exhibits sensitivity to water, making it susceptible to hydrolysis and potential disproportionation upon storage. [] This highlights the importance of storing this compound under anhydrous conditions to maintain its integrity and prevent degradation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。